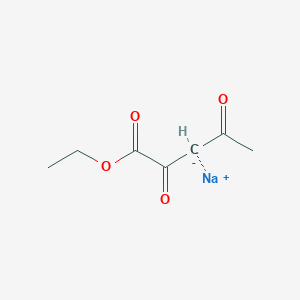
Ethyl 2,4-dioxovalerate, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4-dioxovalerate, monosodium salt is a chemical compound with the molecular formula C7H9O4Na and a molar mass of 180.13373 g/mol . It is also known by its systematic name, this compound . This compound is a derivative of ethyl 2,4-dioxovalerate, which is an ester of pentanoic acid.
Vorbereitungsmethoden
The synthesis of ethyl 2,4-dioxovalerate, monosodium salt typically involves the esterification of pentanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
Ethyl 2,4-dioxovalerate, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4-dioxovalerate, monosodium salt has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 2,4-dioxovalerate, monosodium salt involves its interaction with specific molecular targets. For instance, in its antifungal activity, it may inhibit the synthesis of essential fungal cell wall components, leading to cell lysis. The molecular pathways involved include the inhibition of enzymes critical for cell wall biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,4-dioxovalerate, monosodium salt can be compared with similar compounds such as:
Ethyl acetoacetate: Both compounds are esters and can undergo similar chemical reactions, but ethyl acetoacetate has a different structure and reactivity profile.
Methyl acetopyruvate: This compound is similar in structure but has a methyl group instead of an ethyl group, leading to differences in physical and chemical properties.
Diethyl oxalate: While also an ester, diethyl oxalate has two ester groups and exhibits different reactivity compared to this compound.
This compound is unique due to its specific structure, which allows for a range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
6887-74-7 |
|---|---|
Molekularformel |
C7H9O4.Na C7H9NaO4 |
Molekulargewicht |
180.13 g/mol |
IUPAC-Name |
sodium;ethyl 2,4-dioxopentanoate |
InChI |
InChI=1S/C7H9O4.Na/c1-3-11-7(10)6(9)4-5(2)8;/h4H,3H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
GJBKEZBNHOGTCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)[CH-]C(=O)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



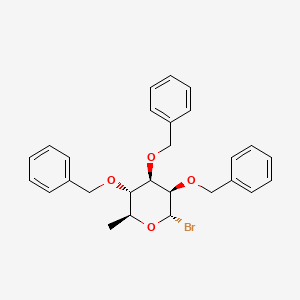


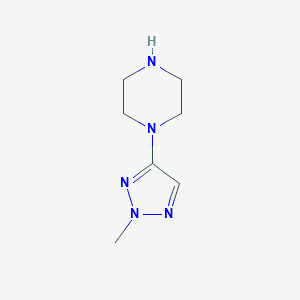



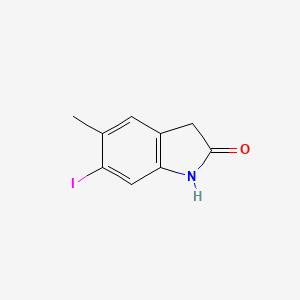
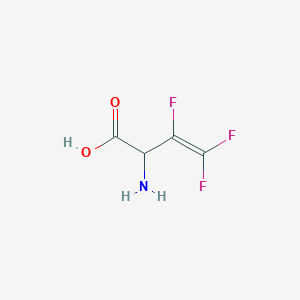
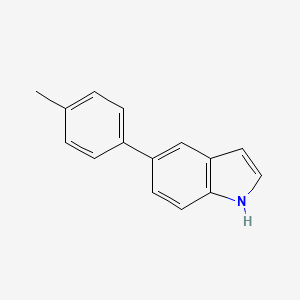


![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B15203127.png)
